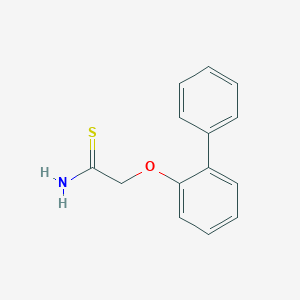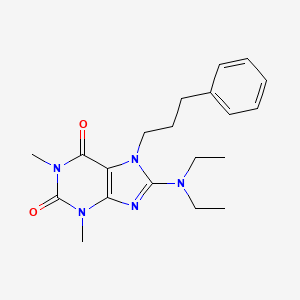
Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and have significant applications in organic semiconductors and medicinal chemistry . This compound, in particular, is known for its potential in drug discovery and as a valuable building block in medicinal chemistry .
Mécanisme D'action
Target of Action
The compound, Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate, is a derivative of 3-Amino-5-(trifluoromethyl)benzoic acid Similar compounds have shown promise in fragment-based drug discovery and in hit identification or lead development .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit certain kinases . This interaction can lead to changes in the activity of these kinases, potentially affecting various cellular processes.
Biochemical Pathways
Related compounds have been implicated in the inhibition of kinase targets, such as the limk protein family, pim-kinases, and mapk-2 kinase (mk2) . These kinases are involved in a variety of cellular processes, including cell growth and proliferation.
Result of Action
Similar compounds have been shown to disrupt actin polymerisation and thus prevent the metastatic potential of tumour cells where limk is over-expressed .
Analyse Biochimique
Cellular Effects
Given its role in the synthesis of kinase inhibitors, it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s known that it’s used in the synthesis of kinase inhibitors , suggesting that it may interact with these enzymes, potentially inhibiting their activity and leading to changes in gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate involves the microwave-assisted reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the compound with yields ranging from 58% to 96% . The reaction typically takes about 20 minutes and results in a colorless solid with a melting point of 140-141°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the microwave-assisted synthesis method mentioned above can be scaled up for industrial applications. The use of microwave irradiation offers advantages such as reduced reaction times and higher yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate has numerous applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Raloxifene: A selective estrogen receptor modulator.
Zileuton: An inhibitor of 5-lipoxygenase used for asthma treatment.
Sertaconazole: An antifungal agent that inhibits ergosterol synthesis.
Uniqueness
Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and bioavailability. This makes it a valuable compound in drug discovery and development .
Propriétés
IUPAC Name |
methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S/c1-17-10(16)9-8(15)6-4-5(11(12,13)14)2-3-7(6)18-9/h2-4H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLYZPBYHYGQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2895703.png)

![2-(3-Cyclopropyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2895706.png)
![(E)-4-(Dimethylamino)-N-[2-(oxan-4-yl)prop-2-enyl]but-2-enamide](/img/structure/B2895707.png)

![2-[(4-fluorophenyl)sulfanyl]-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2895714.png)

![ethyl (2E)-2-[(carbamoylamino)imino]-3-[(4-chlorophenyl)sulfanyl]propanoate](/img/structure/B2895717.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B2895719.png)



